N'-hydroxy-1H-indole-6-carboximidamide
Description
N'-Hydroxy-1H-indole-6-carboximidamide (CAS: 952511-10-3) is an indole-derived small molecule with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol. Its structure features a hydroxyguanidine group (-NH-C(=N-OH)-NH₂) attached to the 6-position of the indole scaffold. Key physicochemical properties include a hydrogen bond donor count of 3, acceptor count of 2, and a topological polar surface area (TPSA) of 74.4 Ų . The compound’s synthesis typically involves the reaction of a pre-functionalized indole nitrile precursor with hydroxylamine under controlled conditions, as exemplified in the preparation of its 4-methoxybenzyl-protected analog .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-hydroxy-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11,13H,(H2,10,12) |
InChI Key |
VNEHRDNLEQBNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=NO)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
N'-hydroxy-1H-indole-6-carboximidamide has demonstrated notable antimicrobial properties. Research indicates that compounds within the indole family often exhibit activity against a range of bacterial and fungal pathogens. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for developing new antimicrobial agents.
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Indole derivatives have been shown to interact with various biological targets involved in cancer pathways. Molecular docking studies suggest that this compound can bind effectively to receptors implicated in tumor growth and metastasis, thereby guiding further modifications to enhance its efficacy.
Lead Compound in Drug Discovery
Due to its unique structure, this compound is being explored as a lead compound in drug discovery. Its ability to undergo various chemical reactions allows for the synthesis of diverse derivatives that may possess distinct biological activities. This versatility is crucial for medicinal chemistry, where the development of novel therapeutic agents is paramount.
Biochemical Research
Interaction Studies
this compound has been utilized in interaction studies to evaluate its binding affinity with specific biological targets. These studies are essential for understanding the mechanisms by which this compound exerts its biological effects. The insights gained can inform future research directions aimed at enhancing selectivity and potency against targeted diseases.
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with various receptors. These computational approaches provide valuable information about the binding sites and affinities, which can guide experimental validation and optimization of the compound's structure.
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules with potential therapeutic applications. The hydroxyl and carboximidamide functional groups facilitate various chemical reactions, allowing researchers to modify the indole structure to enhance desired properties such as reactivity and solubility.
Reactivity Studies
Studies on the reactivity of this compound reveal that it can participate in several organic transformations, making it a versatile building block for synthesizing other indole derivatives. Its unique combination of functional groups allows for selective reactions that can yield compounds with tailored biological activities.
Comparison with Similar Compounds
Positional Isomers: 4- vs. 6-Substituted Indolecarboximidamides
The positional isomer N'-hydroxy-1H-indole-4-carboximidamide (CAS: 952511-15-8) shares the same molecular formula but differs in the substitution site (4-position vs. 6-position). Key distinctions include:
- Synthetic Routes : The 4-isomer is synthesized via analogous nitrile-hydroxylamine reactions but requires distinct indole nitrile precursors .
- Physicochemical Properties :
Functional Group Analogues: Acylguanidine Derivatives
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (compound 5, ) is a structurally related acylguanidine. Comparisons include:
- Synthesis : Prepared via coupling of 2-(1H-indol-1-yl)acetic acid with Boc-guanidine using HATU/NMM, followed by deprotection . This contrasts with the hydroxylamine-mediated nitrile conversion used for N'-hydroxyindolecarboximidamides .
- Structural Features : The acetamide linker introduces conformational flexibility absent in the rigid carboximidamide scaffold.
- Biological Relevance: Acylguanidines are often explored as protease inhibitors or receptor modulators, while hydroxycarboximidamides are implicated in nitric oxide synthase (NOS) inhibition or metal chelation .
Preparation Methods
Method A: Triethylamine-Mediated Synthesis
-
Starting material : 1H-indole-6-carbonitrile (1.2 mmol)
-
Reagents : Hydroxylamine hydrochloride (3.0 equiv), triethylamine (3.0 equiv)
-
Solvent : Ethanol (20 mL)
-
Workup : Evaporation under reduced pressure, extraction with ethyl acetate, and washing with brine.
-
Purification : Silica gel chromatography (EtOAc/hexane, 1:2 to 1:1).
Method B: Sodium Carbonate-Mediated Synthesis
-
Starting material : 1H-indole-6-carbonitrile (1.2 mmol)
-
Reagents : Hydroxylamine hydrochloride (10.2 mmol), sodium carbonate (5.1 mmol)
-
Solvent : Ethanol/water (2:1, 20 mL)
-
Workup : Extraction with ethyl acetate, drying over MgSO₄.
-
Purification : Silica gel chromatography (hexane/EtOAc, 3:1).
Comparative Analysis
| Parameter | Method A (Et₃N) | Method B (Na₂CO₃) |
|---|---|---|
| Reaction Time | 12 hours | 7 hours |
| Temperature | 80°C | 90°C |
| Solvent System | Ethanol | Ethanol/water |
| Yield | 91% | 60% |
Method A offers higher yields due to the homogeneous reaction environment facilitated by triethylamine, whereas Method B’s aqueous conditions may lead to partial hydrolysis of intermediates.
Alternative Pathways and Functionalization
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate amidoxime formation, reducing reaction times from hours to minutes. For analogous indole derivatives, conditions include:
Protection-Deprotection Strategies
In complex syntheses, the oxadiazole ring serves as a protecting group for the amidine functionality. For example:
-
Oxadiazole Formation : React 6-cyanoindole with hydroxylamine and N-Boc-proline using HCTU in DMF at 120°C.
-
Alkylation : Introduce alkyl chains via NaH-mediated substitution.
-
Deprotection : Remove Boc groups using methanolic HCl, followed by guanylation with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.
Characterization and Analytical Data
Spectroscopic Properties
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.37 (s, 1H, OH), 9.39 (s, 1H, NH), 8.22 (s, 1H, Ar-H), 7.93 (d, J = 2.4 Hz, 1H), 7.83 (d, J = 1.2 Hz, 1H), 7.49–7.38 (m, 2H), 7.28 (dd, J = 2.4 & 8.4 Hz, 1H), 7.10 (s, 1H), 6.94 (d, J = 8.7 Hz, 1H), 5.71 (s, 2H, NH₂).
-
HRMS (ESI+) : [M+H]⁺ calcd for C₉H₁₀N₃O: 176.0818; found: 176.0812.
Purity and Chromatography
-
HPLC Retention Time : 9.78 min (Phenomenex LUNA C18 column, 0.1% formic acid in acetonitrile/water).
Challenges and Practical Considerations
-
Byproduct Formation : Competing hydrolysis of the nitrile group to carboxylic acids may occur in aqueous conditions, necessitating strict moisture control.
-
Purification Difficulties : Polar byproducts require gradient elution (e.g., 0–10% MeOH in EtOAc) for effective separation.
-
Scalability : Method A’s use of triethylamine is preferable for large-scale synthesis due to higher yields and reproducibility.
Applications in Drug Discovery
This compound serves as a precursor for:
Q & A
Q. What are the standard synthetic routes for N'-hydroxy-1H-indole-6-carboximidamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions, such as palladium-catalyzed coupling, hydroxylamine treatment, and halogenation (e.g., using N-chlorosuccinimide). For example, analogous indole derivatives are synthesized via reductive amination or condensation followed by oxidation . Intermediates are validated using 1H/13C NMR (to confirm functional groups and regiochemistry) and high-resolution mass spectrometry (HRMS) (to verify molecular weight). Purity is assessed via HPLC (>95% threshold) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 10.11 ppm for hydroxyimino protons) and carbon backbone .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., N–O stretching at ~930 cm⁻¹).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates volatility and fragmentation patterns, though limited for polar compounds .
- X-ray Crystallography : Resolves 3D structure but requires high-purity crystals .
Q. How do researchers assess the compound’s stability under experimental conditions?
Stability studies involve:
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and varied pH (1–13) to identify degradation products via LC-MS .
- Kinetic Solubility Assays : Measure solubility in DMSO, PBS, or cell culture media to optimize storage conditions .
Q. What are the recommended safety protocols for handling This compound?
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Avoid inhalation; employ HEPA filters for powder handling.
- Follow REACH guidelines for waste disposal and first-aid measures (e.g., eye irrigation with saline for 15 minutes upon contact) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Strategies include:
- Catalyst Screening : Test Pd2(dba)3, Pd/C, or Ni catalysts for cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMA) versus ethers (THF) to enhance reaction rates.
- Temperature Gradients : Reflux (85°C) versus room-temperature stirring to balance yield and side reactions .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Validation Pipeline :
Re-run NMR with deuterated solvents (CDCl3, DMSO-d6) to exclude solvent artifacts.
Perform 2D NMR (HSQC, HMBC) to confirm spin-spin coupling and long-range correlations .
Compare with density functional theory (DFT) -calculated chemical shifts using software like Gaussian or ORCA .
Q. What computational tools are used to model This compound’s interactions with biological targets?
- Molecular Docking : Schrödinger Suite or AutoDock Vina to predict binding affinities .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational stability in aqueous environments.
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., hydroxyimino group) using MOE .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Scaffold Modifications : Synthesize analogs with substituents at positions 3, 5, or 7 (e.g., halogenation, methoxy groups) .
- Bioassay Integration : Test in vitro/in vivo models (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic parameters (Hammett σ values) .
Q. What methodologies address low reproducibility in biological assays involving this compound?
- Standardized Protocols : Pre-treat cells with CYP450 inhibitors to mitigate metabolic variability .
- Blind Replication : Assign separate teams to repeat dose-response experiments using identical batches .
- Data Triangulation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
Q. How are structure-toxicity relationships evaluated during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
